

# Targeted Analysis of Methylthiopropionylcarnitine Using Triple Quadrupole Mass Spectrometry

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## Compound of Interest

Compound Name: Methylthiopropionylcarnitine

Cat. No.: B058455

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

## Introduction

**Methylthiopropionylcarnitine** is a short-chain acylcarnitine that originates from the catabolism of the essential amino acid methionine. Its quantification in biological matrices can provide insights into metabolic pathways related to methionine metabolism and potential inborn errors of metabolism. This document provides a detailed protocol for the targeted analysis of **methylthiopropionylcarnitine** in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a triple quadrupole mass spectrometer.

## Metabolic Pathway: Methionine Catabolism

**Methylthiopropionylcarnitine** is formed from the degradation of methionine. This pathway involves the conversion of methionine to S-adenosylmethionine (SAM), followed by a series of enzymatic reactions that ultimately produce 3-methylthiopropionyl-CoA. This acyl-CoA is then esterified to carnitine by carnitine acyltransferases to form 3-**methylthiopropionylcarnitine**.

**Figure 1:** Simplified metabolic pathway of methionine catabolism leading to the formation of **methylthiopropionylcarnitine**.

## Experimental Protocol

This protocol outlines the sample preparation, LC-MS/MS analysis, and quantification of **methylthiopropionylcarnitine** in human plasma.

### Sample Preparation

A protein precipitation method is employed for the extraction of short-chain acylcarnitines from plasma.

Materials:

- Human plasma (collected in K2-EDTA tubes)
- Internal Standard (IS) working solution: Propionyl-d3-carnitine (1 µg/mL in methanol)
- Precipitation solution: 0.1% formic acid in acetonitrile
- Centrifuge capable of 4°C and >10,000 x g
- 96-well deep-well plate

Procedure:

- To 100 µL of plasma in a 1.5 mL microcentrifuge tube or a well of a 96-well deep-well plate, add 20 µL of the internal standard working solution.
- Vortex briefly to mix.
- Add 400 µL of ice-cold precipitation solution.
- Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
- Centrifuge at 10,000 x g for 10 minutes at 4°C.
- Carefully transfer 300 µL of the supernatant to a clean 96-well plate or autosampler vials.
- Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

- Reconstitute the dried extract in 100  $\mu$ L of mobile phase A.
- Vortex for 30 seconds and centrifuge at 2,000 x g for 5 minutes.
- Transfer the supernatant to an autosampler vial with a low-volume insert for LC-MS/MS analysis.

## Liquid Chromatography

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system

Column:

- C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8  $\mu$ m)

Mobile Phases:

- Mobile Phase A: 0.1% formic acid in water
- Mobile Phase B: 0.1% formic acid in acetonitrile

Gradient:

Time (min)	% B
0.0	2
1.0	2
5.0	60
5.1	98
6.5	98
6.6	2
8.0	2

Flow Rate: 0.4 mL/min Column Temperature: 40°C Injection Volume: 5 µL

## Triple Quadrupole Mass Spectrometry

Instrumentation:

- Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Ionization Mode: Positive Electrospray Ionization (ESI+)

Multiple Reaction Monitoring (MRM) Transitions:

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Collision Energy (eV)
Methylthiopropionylcarnitine	264.1315	85.0284	50	25
Propionyl-d3-carnitine (IS)	207.1363	85.0284	50	22

Note: The precursor ion for **methylthiopropionylcarnitine** is calculated based on its molecular formula C<sub>11</sub>H<sub>21</sub>NO<sub>4</sub>S with a monoisotopic mass of 263.1242 Da. The [M+H]<sup>+</sup> ion is monitored. The product ion at m/z 85 is a characteristic fragment for carnitine and its esters.

Source Parameters (Example):

- IonSpray Voltage: 5500 V
- Temperature: 500°C
- Curtain Gas: 35 psi
- Collision Gas: 9 psi
- Ion Source Gas 1: 50 psi
- Ion Source Gas 2: 60 psi

## Experimental Workflow

The following diagram illustrates the overall workflow for the targeted analysis of **methylthiopropionylcarnitine**.

**Caption:** Workflow for **methylthiopropionylcarnitine** analysis.

## Quantitative Data Summary

The following table provides an example of quantitative data that could be obtained using this method. Calibration standards would be prepared by spiking known concentrations of a **methylthiopropionylcarnitine** standard into a surrogate matrix (e.g., charcoal-stripped plasma).

Table 1: Example Calibration Curve Data

Concentration (ng/mL)	Analyte Peak Area	IS Peak Area	Analyte/IS Ratio
1	5,234	1,567,890	0.0033
5	25,876	1,589,012	0.0163
10	51,987	1,554,321	0.0334
50	260,123	1,576,543	0.1650
100	525,432	1,565,432	0.3356
500	2,612,345	1,587,654	1.6454

Table 2: Example Quality Control (QC) Sample Data

QC Level	Nominal Conc. (ng/mL)	Calculated Conc. (ng/mL)	Accuracy (%)	CV (%)
Low	15	14.5	96.7	5.8
Mid	75	78.2	104.3	4.2
High	400	391.8	98.0	3.1

## Conclusion

This application note provides a comprehensive and detailed protocol for the targeted analysis of **methylthiopropionylcarnitine** in plasma using triple quadrupole mass spectrometry. The described methodology, including sample preparation, LC separation, and MS/MS detection, offers a robust and sensitive approach for the quantification of this important metabolite. The provided workflows and diagrams facilitate a clear understanding of the experimental process and the metabolic origin of the analyte. This method can be a valuable tool for researchers and clinicians investigating methionine metabolism and related disorders.

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